2-エチルヘキサン酸ニッケル(II)

概要

説明

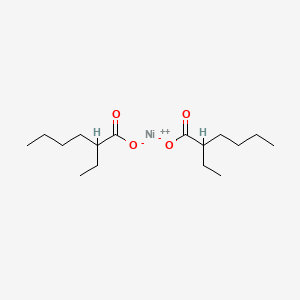

Nickel bis(2-ethylhexanoate) is the nickel salt of 2-ethylhexanoic acid, which readily dissociates to the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of nickel bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Synthesis Analysis

A method for the preparation of nickel 2‑ethylhexanoate involves the reaction of an aliphatic carboxylic acid with ammonium hydroxide taken in equivalent ratio in water at 20‑65°C for 20‑60 min to give an aqueous solution of the ammonium salt of this carboxylic acid . In the second step, an aqueous solution of a metal chloride is added to the solution of the ammonium salt and the resultant metal salt of the aliphatic carboxylic acid is extracted with an organic solvent . The yield of nickel 2‑ethylhexanoate ranged from 89 to 98% depending on the reaction conditions .Molecular Structure Analysis

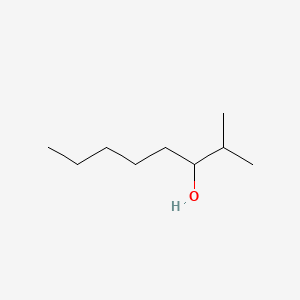

The linear formula of Nickel bis(2-ethylhexanoate) is [CH3(CH2)3CH (C2H5)CO2]2Ni . Its molecular weight is 345.10 .Chemical Reactions Analysis

Nickel 2‑ethylhexanoate is a precursor of a nanoscale catalyst for the cracking of straight‑run fuel oil, vacuum gas oil, heavy oils, and heavy oil residues . Heating nickel 2‑ethylhexanoate in heavy oil residues gives particles of nickel oxide and nickel sulfide .Physical And Chemical Properties Analysis

Nickel bis(2-ethylhexanoate) is a semisolid viscous liquid . Its density is 0.96 g/mL at 25 °C .科学的研究の応用

天然ゴムの水素化

2-エチルヘキサン酸ニッケル(II)は、天然ゴムの水素化において効果的な触媒として機能します。このプロセスは、天然ゴムの耐熱性と酸化分解に対する抵抗性を向上させます。この化合物は、トリイソブチルアルミニウムとの組み合わせで、均一な水素化を促進します。これは、固定容積反応器内の水素圧の変化を監視する速度論的研究によって裏付けられています。 水素化の程度は、^1H-NMR分光法を使用して測定され、化合物がゴムの材料特性を改善する上で効果的であることを明らかにしています .

分解触媒の調製

石油化学処理の分野では、2-エチルヘキサン酸ニッケル(II)は、重質炭化水素原料の分解のために設計されたナノスケール触媒の前駆体として使用されます。この化合物の分解により、ニッケル酸化物とニッケル硫化物が生成されます。これらは、重質油をより価値の高い軽質留分に変換する触媒分解プロセスにおいて重要な役割を果たします。 この用途は、重質油残渣からの燃料製造の効率を高める上で重要です .

物質の合成

この化合物は、さまざまな物質の合成に使用される実験室用化学物質として特定されています。合成化学におけるその役割は、さまざまな反応を促進する能力があるため、重要です。これは、新しい材料や化学物質の開発に貢献します。 この幅広い用途は、研究室や産業における化合物の重要性を強調しています .

ポリマー製造における安定剤

2-エチルヘキサン酸ニッケル(II)は、ポリマーと炭素材料の製造において、安定剤または改質添加剤として機能します。ポリマー配合物に含まれることで、最終製品の分子量を制御し、熱安定性を向上させることができます。 この用途は、高性能プラスチックやゴム材料の製造において重要です .

有機反応の触媒

この化合物は、さまざまな有機反応の触媒としても使用されています。その触媒特性は、有機化合物の合成における反応速度の加速、収率の向上、選択性の改善に役立ちます。 これは、製薬業界やファインケミカルの合成において貴重なツールとなっています .

マイクロエレクトロニクスにおける構成要素

マイクロエレクトロニクスでは、2-エチルヘキサン酸ニッケル(II)は、その導電性のために使用されています。これは、正確な導電性が要求される電子部品の製造に関与しています。 この分野における化合物の用途は、高度な電子デバイスと回路の開発に不可欠です .

作用機序

Target of Action

Nickel Bis(2-ethylhexanoate) is a nickel salt of 2-ethylhexanoic acid, which readily dissociates into the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The primary targets of Nickel Bis(2-ethylhexanoate) are therefore the biological systems that interact with these ions. The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of Nickel Bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Mode of Action

The mode of action of Nickel Bis(2-ethylhexanoate) is primarily through its dissociation into nickel cations and 2-ethylhexanoate anions . These ions can interact with various biological targets, potentially disrupting normal cellular processes. The exact nature of these interactions can vary depending on the specific biological context and the concentration of Nickel Bis(2-ethylhexanoate).

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . The evolution of nickel as a nutrient in living organisms is intimately linked to the earth’s geochemistry, and the intracellular use of nickel is supported by many additional nickel proteins that maintain the availability and distribution of the metal ions . Disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Pharmacokinetics

It is known that the compound readily dissociates into nickel cations and 2-ethylhexanoate anions upon dissolution . These ions can then be absorbed and distributed throughout the body, where they can interact with various biological targets. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nickel Bis(2-ethylhexanoate) and their impact on bioavailability would depend on several factors, including the route of exposure and the physiological characteristics of the individual.

Action Environment

The action of Nickel Bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other substances that can interact with nickel cations or 2-ethylhexanoate anions. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other ions .

Safety and Hazards

Nickel bis(2-ethylhexanoate) is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

将来の方向性

Nickel 2‑ethylhexanoate shows promise as a precursor of catalysts for the cracking of straight‑run fuel oil, vacuum gas oil, and heavy oils . The proposed method simplifies the preparation of nickel 2‑ethylhexanoate and gives an increased yield of this salt when optimal reaction conditions are selected with an optimal ratio of nickel chloride to 2‑ethylhexanoic acid using low‑boiling organic solvents for the extraction of nickel 2‑ethylhexanoate .

特性

IUPAC Name |

2-ethylhexanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKUTPZWFHAHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890588 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green and viscous; Not miscible in water; [MSDSonline] | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4454-16-4 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)